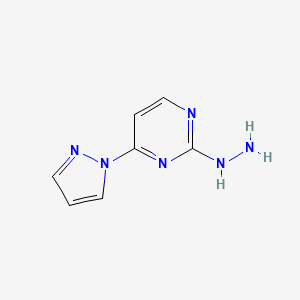
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine
Descripción general
Descripción
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a chemical compound with the molecular formula C7H8N6 . It has a molecular weight of 176.18 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine is a solid compound . It has a molecular weight of 176.18 . The InChI code for this compound is 1S/C7H8N6/c8-12-7-9-4-2-6 (11-7)13-5-1-3-10-13/h1-5H,8H2, (H,9,11,12) .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1514318-15-0 . It is used in chemical synthesis, but the specific applications are not detailed in the sources available.
C–H bond functionalization
There is a Rhodium (Rh) (iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields . However, it’s not clear if “2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is used in this process.
Docking study for newly synthesized hybrids
The biological target EGFR, a member of the tyrosine kinase family, was chosen to carry out the docking study for the newly synthesized hybrids . However, it’s not clear if “2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is one of these hybrids.
Chemical Synthesis
“2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 1514318-15-0 . It is used in chemical synthesis, but the specific applications are not detailed in the sources available.
Biological Activities of 1, 3-diazole Derivatives
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . However, it’s not clear if “2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine” is one of these derivatives.
Propiedades
IUPAC Name |
(4-pyrazol-1-ylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6/c8-12-7-9-4-2-6(11-7)13-5-1-3-10-13/h1-5H,8H2,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOFGZFSGFEZHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=NC=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazinyl-4-(1H-pyrazol-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



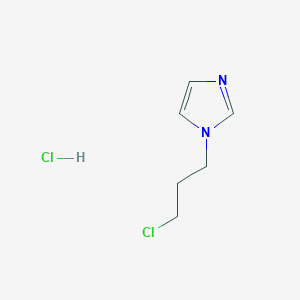
![6-(4-(Trifluoromethyl)phenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1449127.png)
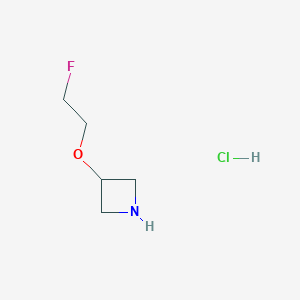
![4b,5,6,7,8,8a-Hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1449129.png)
![3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B1449135.png)
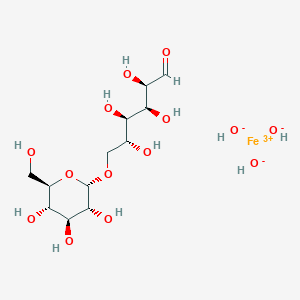
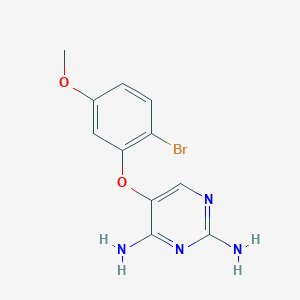
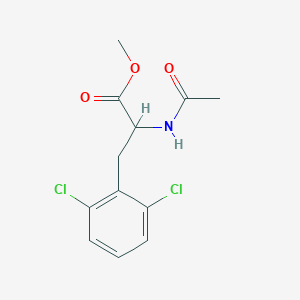



![4-Azaspiro[2.5]octan-7-ol](/img/structure/B1449144.png)
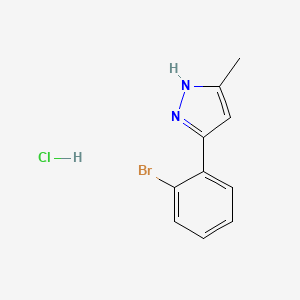
![6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449146.png)